molecular formula C7H9N3O2 B13549399 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid

4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13549399
M. Wt: 167.17 g/mol
InChI Key: MKPNYTOSTFBRBE-UHFFFAOYSA-N
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Description

4-Azidobicyclo[310]hexane-1-carboxylic acid is a unique organic compound characterized by its azido group and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the photochemical decomposition of pyrazolines, which provides a practical route to the desired bicyclic structure . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

While specific industrial production methods for 4-Azidobicyclo[31The use of transition metal catalysis and photoredox catalysis are potential methods for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

    Reduction Reactions: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

Major Products

    Substitution Reactions: Substituted bicyclohexane derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino-substituted bicyclohexane derivatives.

Scientific Research Applications

4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the bicyclic scaffold.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure but differ in the position and nature of the substituents.

    Bicyclo[3.1.0]hexane Derivatives: Compounds with different functional groups attached to the bicyclic scaffold.

Uniqueness

4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various applications. The combination of the bicyclic structure and the azido group makes it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c8-10-9-5-1-2-7(6(11)12)3-4(5)7/h4-5H,1-3H2,(H,11,12)

InChI Key

MKPNYTOSTFBRBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2C1N=[N+]=[N-])C(=O)O

Origin of Product

United States

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